molecular formula C8H11BrN2 B1333271 5-Bromo-3,4-dimethylbenzene-1,2-diamine CAS No. 107100-16-3

5-Bromo-3,4-dimethylbenzene-1,2-diamine

Cat. No.: B1333271
CAS No.: 107100-16-3
M. Wt: 215.09 g/mol
InChI Key: VVZQTDJQVSDRAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and pressure .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The process includes the careful handling of bromine and other reagents to prevent any hazardous reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-dimethylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino groups play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

  • 5-Bromo-2,4-dimethylbenzene-1,3-diamine
  • 5-Bromo-3,4-dimethylphenylene-1,2-diamine
  • 6-Bromo-3,4-diamino-o-xylene

Comparison: 5-Bromo-3,4-dimethylbenzene-1,2-diamine is unique due to the specific positioning of its bromine atom and amino groups, which influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-bromo-3,4-dimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-4-5(2)8(11)7(10)3-6(4)9/h3H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZQTDJQVSDRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1C)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379134
Record name 5-bromo-3,4-dimethylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107100-16-3
Record name 5-bromo-3,4-dimethylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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